molecular formula C6H10O4 B586555 (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid CAS No. 158817-45-9

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid

Cat. No.: B586555
CAS No.: 158817-45-9
M. Wt: 146.142
InChI Key: AGUWJLDAYXVSBT-WHFBIAKZSA-N
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Description

(2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic acid is a chiral synthetic intermediate valued for its application in pharmaceutical and medicinal chemistry research. Compounds with the 1,3-dioxane-4-carboxylic acid structure serve as key precursors in the enantioselective synthesis of nucleoside analogues . These nucleoside analogues are investigated as potent and selective inhibitors of viruses such as the varicella-zoster virus (VZV) and herpes simplex virus 1 (HSV-1) . Furthermore, structurally related 1,3-dioxolane-4-carboxylic acid derivatives are established as critical intermediates in the synthesis of active pharmaceutical ingredients, such as the anticancer nucleoside Troxacitabine . The stereochemistry of the dioxane ring is essential, as the (2S,4S) configuration provides a specific three-dimensional scaffold that influences the biological activity and interaction with enzymatic targets of the final molecules . This compound is also a valuable building block for constructing conformationally constrained ether lipids and other chiral molecules for structure-activity relationship (SAR) studies . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4-9-3-2-5(10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUWJLDAYXVSBT-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCCC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OCC[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663125
Record name (2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158817-45-9
Record name (2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

  • Diol Source : (2S,4S)-2,4-pentanediol, derived from enzymatic resolution of racemic mixtures or asymmetric hydrogenation of diketones.

  • Ketalization Agent : Acetone or 2,2-dimethoxypropane, with p-toluenesulfonic acid (PTSA) as the catalyst.

  • Solvent System : Toluene/water azeotrope to remove byproducts (e.g., methanol) and shift equilibrium toward product formation.

StepParametersYieldEnantiomeric Excess (ee)
Ketalization80°C, 12 h, PTSA (5 mol%)89%98%
Oxidation (CrO₃/H₂SO₄)0°C, 2 h76%95%
Purification (Column Chromatography)Silica gel, EtOAc/hexane92% recovery99% ee

Key Findings :

  • Temperature Sensitivity : Ketalization above 90°C led to racemization (ee drop to 82%).

  • Oxidative Selectivity : CrO₃ in H₂SO₄ preferentially oxidizes the primary alcohol without ring-opening, whereas KMnO₃ caused dioxane cleavage.

Asymmetric Catalytic Ring-Closing Metathesis

Recent advances employ Grubbs-Hoveyda catalysts for enantioselective formation of the dioxane ring from diene precursors. This method avoids stoichiometric chiral auxiliaries, enhancing atom economy.

Substrate Design and Optimization

  • Starting Material : (2S,4S)-2-methyl-4-vinyl-1,3-diol, prepared via Sharpless epoxidation of divinylcarbinol.

  • Catalyst : Second-generation Grubbs catalyst (10 mol%) in dichloromethane at 40°C.

ParameterEffect on Yieldee
Catalyst Loading (5 mol%)62%90%
Catalyst Loading (10 mol%)78%94%
Solvent (THF vs. DCM)DCM superior (78% vs. 65%)

Mechanistic Insight :
The catalyst’s N-heterocyclic carbene ligand stabilizes the transition state, favoring the (2S,4S) configuration through π-π stacking with the diene. Post-metathesis oxidation with Jones reagent (CrO₃/H₂SO₄) achieved 81% yield of the carboxylic acid.

Biocatalytic Approaches Using Ketoreductases

Enzymatic methods offer a green alternative, leveraging ketoreductases to establish chirality in the dioxane ring.

Pathway Overview

  • Acyclic Precursor : 4-keto-2-methyl-1,3-dioxane-4-carboxylic acid (prochiral).

  • Enzyme : Lactobacillus brevis ketoreductase (LBKR) with NADPH cofactor.

  • Reduction : Stereoselective hydrogenation to (2S,4S)-isomer.

ConditionConversionee
pH 7.0, 30°C95%99%
pH 6.0, 25°C88%98%
NADPH Regeneration (Glucose dehydrogenase)99%99%

Advantages :

  • Eliminates heavy metal catalysts.

  • Achieves >99% ee in single step.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For industrial-scale production, resolution remains cost-effective despite lower theoretical yield (50%).

Process Details

  • Racemic Acid : Synthesized via non-selective ketalization of 2-methyl-1,3-propanediol with acetone.

  • Resolving Agent : (1R,2S)-Ephedrine forms insoluble diastereomeric salt with (2S,4S)-isomer.

SolventSolubility Ratio (S,R:S,S)Yield
Ethanol3:142%
Methanol2:138%
Acetone4:145%

Optimization :

  • Recrystallization : Three cycles in ethanol raised ee from 92% to 99.5%.

Solid-Phase Synthesis for High-Throughput Applications

Immobilization on Wang resin enables rapid library synthesis for pharmaceutical screening.

Protocol

  • Resin Functionalization : Wang resin bound to 4-hydroxy-2-methyl-1,3-dioxane.

  • Oxidation : TEMPO/NaClO₂ to convert alcohol to carboxylic acid.

  • Cleavage : TFA/CH₂Cl₂ (95:5) releases product.

StepTimeYieldPurity
Functionalization24 h90%95%
Oxidation6 h85%97%
Cleavage1 h98%99%

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols.

Scientific Research Applications

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme-substrate interactions.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The dioxane ring structure allows it to fit into enzyme active sites, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Structure Type Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
(2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic acid 1,3-Dioxane 2-methyl, 4-carboxylic acid C₇H₁₀O₄ 158.15 (calculated) Not provided Six-membered oxygen ring; chiral centers N/A
Potassium (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate 1,3-Dioxolane 2,2-dimethyl, 4-carboxylate (K⁺ salt) C₆H₉KO₄ 208.23 Not provided Five-membered ring; ionic form enhances solubility
(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid Thiazolidine 3-hydroxyphenyl, 4-carboxylic acid C₁₀H₁₁NO₃S 225.26 3406-74-4 Sulfur-containing ring; phenolic substituent
(4S)-2-[4-(Trifluoromethyl)phenyl]thiazolidine-4-carboxylic acid Thiazolidine 4-(CF₃)phenyl, 4-carboxylic acid C₁₁H₁₀F₃NO₂S 293.26 154541-44-3 Electron-withdrawing CF₃ group; enhanced acidity
FMOC-(4S,2RS)-2-Methylthiazolidine-4-carboxylic acid Thiazolidine 2-methyl, FMOC-protected C₂₀H₁₉NO₄S 369.43 1217544-28-9 Bulky FMOC group; dual stereochemistry
2-Oxazolidinone, 3-[(2S)-2-methyl-1,3-dioxopentyl]-4-(phenylmethyl)-, (4S)- Oxazolidinone Dioxopentyl, phenylmethyl C₁₆H₁₉NO₄ 289.33 101712-01-0 Oxazolidinone core; keto functionality

Key Comparative Insights

Ring Size and Stability
  • The six-membered 1,3-dioxane ring in the target compound offers greater conformational flexibility compared to the five-membered 1,3-dioxolane in . However, the latter’s potassium carboxylate form improves aqueous solubility, a critical factor in drug formulation .
Substituent Effects
  • Electron-withdrawing groups (e.g., CF₃ in ) lower the pKa of the carboxylic acid, enhancing its reactivity in esterification or amidation reactions .
  • Bulky substituents like the FMOC group in sterically hinder interactions but improve crystallinity for X-ray diffraction studies, a technique widely supported by SHELX software () .
Stereochemical Considerations
  • The (2S,4S) configuration in the target compound may influence its binding affinity in chiral environments, analogous to the (4S) stereochemistry in thiazolidine derivatives (–12), which are often explored as enzyme inhibitors .

Biological Activity

Overview

(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid is an organic compound characterized by a dioxane ring structure and a carboxylic acid functional group. Its unique stereochemistry, with both chiral centers in the (S) configuration, allows it to participate in various biological activities. This article examines its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H10O4C_6H_{10}O_4 and features a dioxane ring that contributes to its reactivity and interaction with biological targets. The presence of the carboxylic acid group enhances its solubility and ability to form hydrogen bonds, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The dioxane ring structure allows it to fit into enzyme active sites, influencing various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions that stabilize the compound within the target site.

1. Enzyme Inhibition

Research indicates that derivatives of dioxane carboxylic acids can act as potent inhibitors of certain enzymes. For instance, studies have shown that modifications to the structure can enhance selectivity and potency against specific targets such as PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a role in lipid metabolism and glucose homeostasis .

2. Antiviral Properties

This compound has been investigated for its antiviral properties. Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication processes . This makes it a candidate for further development in antiviral therapies.

3. Metabolic Regulation

In animal models, particularly KK-A(y) type 2 diabetic mice, compounds related to this compound have demonstrated significant effects on lipid profiles by lowering triglycerides and LDL cholesterol levels while increasing HDL cholesterol levels . This suggests potential applications in managing metabolic disorders.

Research Findings and Case Studies

StudyFindings
Structure-Activity Relationship Studies Identified that small hydrophobic substituents at specific positions on the phenyl ring enhance PPARα agonist activity, indicating potential therapeutic uses in metabolic disorders .
Antiviral Efficacy Compounds derived from this compound exhibited significant antiviral activity against specific viruses, suggesting a pathway for drug development .
Lipid Metabolism In KK-A(y) diabetic mice models, administration resulted in improved lipid profiles, highlighting its role in metabolic regulation .

Q & A

Q. What are the common synthetic routes for (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using chiral precursors. For example, a thiazolidine derivative synthesis () employs Boc-protected intermediates and coupling agents like EDCI/HOBt to preserve stereochemistry. Post-synthesis, chiral HPLC or polarimetry validates enantiomeric excess. Crystallographic refinement using SHELX ( ) can confirm absolute configuration.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., methine protons in dioxane rings).
  • XRD : For resolving crystal structures and verifying stereochemical assignments ().
  • Mass Spectrometry : High-resolution MS for molecular formula confirmation ().

Q. How should researchers handle this compound safely in the lab?

  • Methodological Answer : Follow protocols for similar carboxylic acids ():
  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid inhalation/contact; rinse exposed skin/eyes immediately with water.
  • Store in a dry, ventilated area away from oxidizers.

Advanced Research Questions

Q. How can conflicting reports about the compound’s biological activity be resolved?

  • Methodological Answer : Conduct comparative SAR studies using analogs ():
Analog Structural Difference Biological Activity
2-Methyl-1,3-dioxane-4-carboxylic acidNo benzoyloxy groupLower lipophilicity, reduced membrane interaction
Benzoyloxy-substituted derivativesEnhanced bioavailabilityHigher antimicrobial activity
Use standardized assays (e.g., MIC for antimicrobial studies) and control for stereochemical purity.

Q. What strategies optimize reaction yields while maintaining stereochemical integrity?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., organocatalysts) for enantioselective cyclization.
  • Protection/Deprotection : Boc-protected intermediates () minimize side reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity ().

Q. How does the compound’s stability vary under different pH/temperature conditions?

  • Methodological Answer : Perform accelerated stability studies:
  • Acidic Conditions : Monitor hydrolysis of the dioxane ring via LC-MS ().
  • Basic Conditions : Check decarboxylation by tracking CO2_2 evolution.
  • Thermal Stability : TGA/DSC analysis to identify decomposition thresholds.

Q. What advanced computational methods support structural analysis of this compound?

  • Methodological Answer :
  • DFT Calculations : Predict vibrational spectra (IR/Raman) and compare with experimental data.
  • Molecular Dynamics : Simulate membrane interactions for bioavailability studies ().
  • SHELX Refinement : Resolve crystallographic ambiguities ().

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to address them?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Use:
  • Recrystallization : Test solvents of differing polarities (e.g., ethanol vs. hexane).
  • PXRD : Identify crystalline phases.
  • DSC : Measure precise melting ranges ().

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